Product packaging for (S)-2-(2-Chloro-5-fluorophenyl)piperidine(Cat. No.:)

(S)-2-(2-Chloro-5-fluorophenyl)piperidine

Cat. No.: B13050440
M. Wt: 213.68 g/mol
InChI Key: MXUANTVZMZDBHI-NSHDSACASA-N
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Description

Contextual Significance of Chiral Piperidine (B6355638) Scaffolds in Chemical Synthesis

The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic molecules, particularly within the pharmaceutical and agrochemical industries. When a substituent is introduced at the 2-position of the piperidine ring, a chiral center is created, leading to the existence of enantiomers which can have markedly different biological activities and physiological effects. fishersci.com

Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.net This is because their three-dimensional architecture is well-suited for interacting with biological targets like enzymes and receptors in a stereospecific manner. fishersci.com The introduction of chirality can lead to several benefits in drug design, including:

Enhanced Biological Activity and Selectivity: One enantiomer may bind to a biological target with significantly higher affinity than the other, leading to increased potency and a reduction in off-target effects.

Modulated Physicochemical Properties: The spatial arrangement of substituents on a chiral piperidine ring can influence properties such as solubility and lipophilicity, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Improved Pharmacokinetic Profiles: Stereochemistry can play a crucial role in how a drug is processed by the body, potentially leading to improved bioavailability and a more desirable duration of action. fishersci.com

The synthesis of these chiral scaffolds is a significant focus of organic chemistry. core.ac.ukajchem-a.com The development of cost-effective and efficient methods to produce enantiomerically pure piperidine derivatives is essential for accessing these valuable molecules for further research and development. nih.gov

Scope of Academic Inquiry for Stereospecific 2-Substituted Piperidine Derivatives

The synthesis of stereospecific 2-substituted piperidines, such as (S)-2-(2-Chloro-5-fluorophenyl)piperidine, is a challenging yet vital area of academic and industrial research. The primary goal is to control the stereochemistry at the C2 position, yielding a single enantiomer in high purity. A variety of synthetic strategies have been developed to achieve this, reflecting a broad scope of academic inquiry. rsc.orgnih.gov

Key research areas include:

Asymmetric Catalysis: This is one of the most powerful methods for generating chiral molecules. Research focuses on the use of chiral catalysts, often based on transition metals like iridium, rhodium, or copper, to effect the enantioselective reduction of pyridine (B92270) precursors or related cyclization reactions. researchgate.netnih.gov For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridinium salts has been developed to produce enantioenriched piperidines with high levels of enantioselectivity. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or alkaloids, to construct the desired chiral piperidine. For example, (R)-phenylglycinol has been used as a chiral auxiliary to synthesize both (R)- and (S)-2-phenylpiperidine. rsc.org

Kinetic Resolution: In this strategy, a racemic mixture of a 2-substituted piperidine is subjected to a reaction with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be recovered in enantioenriched form. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective method for synthesizing chiral amines and N-heterocycles. nih.gov These enzymatic methods can produce products with very high enantiomeric excess under mild reaction conditions. nih.gov

The table below summarizes some of the general methodologies investigated for the synthesis of chiral 2-substituted piperidines, which would be applicable to the synthesis of compounds like this compound.

Synthetic StrategyDescriptionCatalyst/Reagent ExamplesReference
Asymmetric Hydrogenation Reduction of a prochiral pyridine or dihydropyridine (B1217469) using a chiral catalyst to induce enantioselectivity.Iridium complexes with chiral ligands (e.g., MeO-BoQPhos) nih.gov
Chiral Auxiliary Method A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then later removed.(R)-phenylglycinol rsc.org
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing separation.n-BuLi with a chiral ligand like (-)-sparteine nih.gov
Biocatalytic Asymmetrization Use of enzymes to catalyze a stereoselective transformation.Transaminases (TAs) nih.gov
Copper-Catalyzed Cyclization Enantioselective cyclizative aminoboration of unsaturated amines to form chiral piperidines.Copper(I) triflate with chiral ligands (e.g., (S,S)-Ph-BPE) researchgate.net

The academic inquiry is driven by the need for modular and efficient routes that can tolerate a wide range of functional groups on both the piperidine ring and its substituents. ajchem-a.com The presence of a di-substituted phenyl ring, as in this compound, adds another layer of complexity and interest, as the electronic and steric properties of the chloro and fluoro groups can influence both the synthetic reactions and the ultimate biological properties of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClFN B13050440 (S)-2-(2-Chloro-5-fluorophenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2S)-2-(2-chloro-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1

InChI Key

MXUANTVZMZDBHI-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=C(C=CC(=C2)F)Cl

Canonical SMILES

C1CCNC(C1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 2 Chloro 5 Fluorophenyl Piperidine and Analogous Chiral Piperidines

Asymmetric Synthesis Approaches

The asymmetric synthesis of chiral 2-arylpiperidines is a central challenge in medicinal and organic chemistry. The control of stereochemistry at the C2 position is crucial for biological activity. Various strategies have been devised to achieve high levels of enantioselectivity, ranging from the catalytic hydrogenation of prochiral precursors to the use of chiral auxiliaries and organocatalysis.

Enantioselective Construction of 2-Aryl-Substituted Piperidine (B6355638) Cores

The direct enantioselective construction of the 2-arylpiperidine core often involves the asymmetric reduction of a corresponding aromatic or unsaturated heterocyclic precursor. Asymmetric hydrogenation of pyridinium (B92312) salts and related derivatives stands out as a highly efficient method.

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridines and pyridinium salts using chiral transition-metal catalysts is a powerful tool for accessing enantioenriched piperidines. Iridium-based catalysts, in particular, have demonstrated remarkable efficacy. For instance, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts catalyzed by an Ir/SegPhos system yields chiral piperidine derivatives with two adjacent stereocenters in high enantiomeric and diastereomeric purity. nih.gov This method's utility is highlighted by its scalability and the straightforward conversion of the products into key pharmaceutical intermediates like (+)-CP-99994. nih.gov

Another approach involves the kinetic resolution of racemic 2-arylpiperidines. This strategy uses a chiral base, such as n-BuLi complexed with (−)-sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine. acs.org The unreacted, enantioenriched piperidine can be recovered, while the lithiated species can be quenched with an electrophile to generate 2,2-disubstituted piperidines with high enantioselectivity. acs.org

MethodCatalyst/ReagentSubstrateProduct ConfigurationYield (%)ee/er (%)Ref
Asymmetric Hydrogenation[Ir(cod)Cl]₂ / SegPhos2-Aryl-3-phthalimidopyridinium salt(2R, 3R)up to 99>99 nih.gov
Kinetic Resolutionn-BuLi / (+)-sparteine surrogate(±)-N-Boc-2-phenylpiperidine(S)-piperidine (recovered)4197:3 (er) acs.org
Kinetic Resolutionn-BuLi / (−)-sparteine(±)-N-Boc-2-phenylpiperidine(R)-piperidine (recovered)4296:4 (er) acs.org

Chiral Auxiliary-Mediated Strategies for Piperidine Ring Formation

Chiral auxiliaries offer a reliable method for inducing stereoselectivity in the formation of the piperidine ring. The auxiliary guides the stereochemical outcome of key bond-forming reactions and is typically removed in a subsequent step.

One effective strategy involves the cyclodehydration of achiral aryl-δ-oxoacids with a chiral amino alcohol, such as (R)-phenylglycinol. This reaction stereoselectively produces chiral non-racemic bicyclic lactams. rsc.org These lactams serve as versatile intermediates that can be further transformed to yield either (R)- or (S)-2-arylpiperidines, demonstrating an enantiodivergent synthesis pathway. rsc.org This approach provides excellent control over the stereocenter at the 2-position and has been successfully applied to the synthesis of alkaloids like (-)-anabasine. rsc.org

The use of N-tert-butanesulfinyl chiral auxiliary, developed by Ellman, is another prominent strategy for the asymmetric synthesis of chiral amines and can be applied to piperidine synthesis. osi.lv For example, N-(tert-butylsulfinyl)-bromoimine can be reacted with Grignard reagents to produce 2-substituted piperidine derivatives. researchgate.net The sulfinyl group directs the nucleophilic addition to the imine, controlling the stereochemistry, and can be readily cleaved under acidic conditions. osi.lvresearchgate.net

Chiral AuxiliaryKey ReactionIntermediateFinal ProductDiastereoselectivityRef
(R)-PhenylglycinolCyclodehydrationBicyclic Lactam(R)- or (S)-2-ArylpiperidineHigh rsc.org
N-tert-ButanesulfinamideNucleophilic Addition to ImineN-Sulfinyl PiperidineChiral 2-Substituted PiperidineGood to Excellent osi.lvresearchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Routes

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful platforms for asymmetric cyclization reactions to form chiral piperidines.

Organocatalysis: Organocatalytic approaches often mimic biosynthetic pathways. A biomimetic synthesis of 2-substituted piperidines utilizes a proline-based catalyst to promote the asymmetric Mannich-type reaction between Δ¹-piperideine and a nucleophile like acetone. nih.gov This method proceeds with high enantioselectivity (up to 97% ee) and avoids the need for protecting groups. nih.gov Intramolecular aza-Michael reactions catalyzed by chiral organocatalysts, such as quinoline derivatives, can also produce enantioenriched substituted piperidines from N-tethered alkenes. nih.gov

Metal-Catalyzed Cyclization: Transition metals like gold and palladium can catalyze the intramolecular cyclization of unsaturated amine precursors. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Similarly, palladium catalysts with chiral pyridine-oxazoline ligands have been developed for the enantioselective oxidative amination of alkenes, providing another route to these heterocyclic cores. nih.gov

Catalysis TypeCatalystReaction TypeSubstrateee (%)Ref
OrganocatalysisProline derivativeMannich-type addition to Δ¹-piperideineAcetoneup to 97 nih.gov
OrganocatalysisQuinoline organocatalyst + TFAIntramolecular aza-Michael reactionN-tethered alkeneGood nih.gov
Metal CatalysisGold(I) complexOxidative aminationNon-activated alkeneN/A nih.gov
Metal CatalysisPalladium(II) / Pyridine-oxazoline ligandEnantioselective oxidative aminationNon-activated alkeneGood nih.gov

Stereoselective Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) is a robust and versatile reaction for the synthesis of unsaturated rings, including dehydropiperidines, which are immediate precursors to chiral piperidines. wikipedia.orgorganic-chemistry.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor. organic-chemistry.org

The power of this method is significantly enhanced through asymmetric RCM (ARCM), which uses chiral catalysts to achieve enantioselectivity. Ruthenium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have been developed for the ARCM of prochiral trienes, forming five- to seven-membered rings with up to 92% ee. nih.gov The resulting cyclic alkenes can then be hydrogenated to afford the saturated chiral piperidine core. This strategy allows for the construction of complex piperidine alkaloids and related structures. wikipedia.org

Catalyst TypeCatalyst ExampleReactionProductee (%)Ref
Achiral Ru CatalystGrubbs' CatalystRCMDehydropiperidineN/A wikipedia.orgorganic-chemistry.org
Chiral Ru-NHC CatalystRuthenium indenylidene complexARCMChiral Dehydropiperidineup to 92 nih.gov

Asymmetric Reductive Aminocyclization of Precursors

Asymmetric reductive amination and related aminocyclizations provide a direct route to chiral piperidines from acyclic precursors. These methods combine the formation of an imine or enamine with a stereoselective reduction in a single pot or a cascade sequence.

A notable example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method uses a simple chiral primary amine as both a source of chirality and the nitrogen atom for the final piperidine ring. researchgate.net The reaction proceeds with excellent diastereo- and enantioselectivity and tolerates a wide range of functional groups, including fluorine substituents. researchgate.net

Biocatalytic approaches have also gained prominence. Transaminases (TAs) can catalyze the asymmetric synthesis of 2-substituted piperidines from commercially available ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target piperidine can be accessed with excellent enantiomeric excess (>95% ee). acs.org Furthermore, direct asymmetric reductive amination of ketones, catalyzed by cooperative iridium(III)-diamine complexes and chiral phosphoric acids, offers an efficient route to chiral amines that can serve as precursors or direct products. semanticscholar.org

MethodCatalyst/EnzymePrecursorKey Featuresee (%)Ref
Asymmetric Reductive TransaminationRhodium complex / Chiral primary aminePyridinium SaltScalable, high functional group toleranceExcellent researchgate.net
Biocatalytic Aminocyclization(R)- or (S)-Transaminaseω-ChloroketoneAccess to both enantiomers>95 acs.org
Direct Asymmetric Reductive AminationIridium(III)-diamine complex / Chiral Phosphoric AcidKetone + Amine sourceHigh efficiency and enantioselectivityup to 99 semanticscholar.orgnih.gov

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling, represent the cutting edge of synthetic methodology for constructing and functionalizing piperidine rings.

A powerful strategy for the synthesis of 2-arylpiperidines is the direct, transition-metal-catalyzed C(sp³)–H arylation. semanticscholar.org This approach forges a C-C bond between the C2 position of the piperidine ring and an aryl group, avoiding the need for pre-functionalized substrates. Ruthenium and palladium catalysts have been employed for this transformation, often using a directing group on the piperidine nitrogen to control regioselectivity. semanticscholar.orgresearchgate.net For example, a Ru-catalyzed C-H activation process can arylate piperidines adjacent to the nitrogen atom using arylboronate esters as the coupling partner. semanticscholar.org Similarly, palladium-catalyzed transannular C–H functionalization of alicyclic amines provides a route to functionalized piperidines that would be difficult to access otherwise. nih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental. The arylation of aza-Achmatowicz rearrangement products with arylboronic acids, using a non-phosphine-ligand palladium precatalyst, provides 2-aryldihydropyridinones. nih.gov These intermediates are readily converted into a diverse array of highly functionalized 2-arylpiperidines, as demonstrated in the synthesis of NK₁ receptor antagonists like (+)-CP-99994. nih.gov Furthermore, Negishi cross-coupling reactions of organozinc reagents derived from piperidines with (hetero)aryl iodides have been developed to achieve highly diastereoselective arylations. nih.gov

Reaction TypeCatalystCoupling PartnersKey FeatureRef
C(sp³)–H ArylationRuthenium complexPiperidine + Arylboronate esterDirect functionalization of C-H bond semanticscholar.org
C(sp³)–H ArylationPalladium complexPiperidine + Aryl iodideTransannular C-H activation nih.gov
Suzuki-type CouplingPalladium precatalystAza-Achmatowicz product + Arylboronic acidAccess to 2-aryldihydropyridinones nih.gov
Negishi Cross-CouplingPalladium complexPiperidinylzinc reagent + Aryl iodideHigh diastereoselectivity nih.gov

Palladium-Catalyzed Asymmetric Allylic Substitution of Piperidine Scaffolds

Transition-metal-catalyzed asymmetric allylic substitution (AAS) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. latrobe.edu.auacs.org In the context of piperidine synthesis, palladium-catalyzed AAS has emerged as a key strategy. A recently developed photoinduced, palladium-catalyzed formal AAS reaction allows for the preparation of sterically congested, optically pure 2-alkyltetrahydropyridine scaffolds from readily available piperidine derivatives. latrobe.edu.auacs.org This method integrates photocatalytic desaturation with the AAS reaction, avoiding the need to pre-install an allylic functional group. latrobe.edu.au

The reaction demonstrates broad substrate compatibility, high efficiency with yields up to 96%, and excellent stereoselectivity, achieving enantiomeric ratios up to 95.5:4.5. latrobe.edu.auacs.org The process is highly regioselective, yielding only the α-substituted product. latrobe.edu.au This approach has been successfully applied to a variety of carbon-centered nucleophiles, making it a versatile tool for the synthesis of complex chiral piperidine precursors. acs.org The use of chiral ferrocenyl phosphine (B1218219) ligands has also proven effective in palladium-catalyzed allylic alkylation to generate chiral piperidine-containing amino acid derivatives in high yields and enantioselectivities. researchgate.net

Catalyst System Substrate Nucleophile Yield (%) Enantioselectivity (er) Reference
Palladium / Chiral Ligand (Photoinduced)Piperidine derivativesCarbon-centered nucleophilesUp to 96Up to 95.5:4.5 latrobe.edu.auacs.org
Palladium / Ferrocenyl Phosphine LigandAllylic carbonates / Pyridinesα-(pyridin-1-yl)-acetamidesHighHigh researchgate.net

Rhodium-Catalyzed Reductive Transamination from Pyridinium Salts

A significant breakthrough in chiral piperidine synthesis is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This method provides rapid access to a wide variety of chiral piperidines, including valuable fluoropiperidines, with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk The reaction utilizes a chiral primary amine under reducing conditions, typically with formic acid as the hydrogen source, which induces chirality on the piperidine ring as it displaces the original nitrogen atom of the pyridine (B92270). dicp.ac.cnnih.gov

This process, termed asymmetric reductive transamination (ART), circumvents the need for complex chiral catalysts or high-pressure hydrogenation, overcoming notable shortcomings of traditional multi-step syntheses. dicp.ac.cn The mechanism involves the rhodium-catalyzed transfer hydrogenation of the pyridinium salt to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with the chiral amine to form the final piperidine product. nih.gov The method is highly tolerant of various functional groups and has been demonstrated on a multi-hundred-gram scale. dicp.ac.cnresearchgate.net

Catalyst Hydrogen Source Chiral Amine Substrate Key Features Reference
[Cp*RhCl2]2Formic AcidChiral Primary Amine (e.g., PEA)Pyridinium SaltsExcellent diastereo- and enantioselectivity; High functional group tolerance; Scalable. dicp.ac.cnresearchgate.net

Copper-Catalyzed Intramolecular C–H Amination in Piperidine Synthesis

The direct functionalization of C(sp³)–H bonds is an atom-economical and efficient strategy for constructing cyclic amines. acs.org Copper-catalyzed intramolecular C–H amination has been developed as a method for the synthesis of piperidines and other N-heterocycles. nih.govacs.org This transformation typically employs N-haloamides as substrates, with copper complexes featuring tris(pyrazolyl)borate (Tp) ligands serving as effective precatalysts. nih.govresearchgate.net

Mechanistic studies, including experimental and computational analyses, have shed light on the reaction pathway, which can involve copper oxidation states from Cu(I) to Cu(III). nih.govresearchgate.net The choice of the halogen on the amide substrate is crucial, with N-fluoride amides often being preferred, leading to more favorable reaction pathways compared to their N-chloro counterparts. acs.org This methodology is noteworthy for its ability to form six-membered piperidine rings, as many related systems are limited to the formation of five-membered pyrrolidines. nih.govacs.org

Catalyst System Substrate Product Key Mechanistic Feature Reference
[TpxCuL]N-Fluoride AmidesPiperidinesC(sp³)–H amination nih.govacs.org
Copper(II) Carboxylatesγ- and δ-alkenyl N-arylsulfonamidesN-functionalized piperidinesOxidative cyclization nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation for Substituted Piperidines

Rhodium-catalyzed asymmetric carbometalation provides a powerful route to enantioenriched substituted piperidines, particularly at the 3-position, which is challenging to functionalize via direct nucleophilic addition to pyridinium salts. thieme-connect.com One key approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.net This process couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, which is generated from the partial reduction of pyridine. thieme-connect.comresearchgate.net The reaction proceeds with high yield and excellent enantioselectivity across a broad range of functional groups. researchgate.net

Another rhodium-catalyzed methodology is the asymmetric [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from simpler components like alkynes and alkenyl isocyanates linked by a cleavable tether. nih.gov This catalytic, asymmetric method allows for the construction of the piperidine scaffold while simultaneously installing multiple substituents and controlling stereochemistry. nih.gov

Methodology Catalyst System Reactants Product Key Advantage Reference
Asymmetric Reductive Heck[Rh(cod)(OH)]2 / (S)-Segphos(Hetero)aryl boronic acids, Pyridine-1(2H)-carboxylate3-Substituted TetrahydropyridinesAccess to enantioenriched 3-substituted piperidines. thieme-connect.comresearchgate.net
Asymmetric [2+2+2] CycloadditionRhodium (I) / Chiral LigandAlkenyl isocyanates, AlkynesPolysubstituted PiperidinesAsymmetric synthesis of complex piperidines from simple fragments. nih.gov

Multi-Component Coupling Reactions for Chiral Piperidine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer high efficiency and molecular diversity. mdpi.com Several MCRs have been adapted for the synthesis of complex piperidine scaffolds. researchgate.netnih.gov These reactions are particularly valuable for rapidly building molecular complexity from simple and readily available starting materials.

Notable examples include isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, which are powerful tools for generating diverse molecular scaffolds. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, can be performed as an MCR involving an aniline, an aldehyde, and an olefin to construct substituted piperidine precursors. nih.gov These convergent strategies are highly modular, although achieving high levels of regio- and stereoselectivity can be challenging and often requires careful control of substrates and catalysts. researchgate.net

Methodologies for the Introduction of Halogenated Phenyl Moieties

The introduction of specific substituted aryl groups, such as the 2-chloro-5-fluorophenyl moiety, is a critical step in the synthesis of many pharmaceutical piperidines. Standard cross-coupling reactions are frequently employed for this purpose. For instance, the Suzuki-Miyaura coupling can be used to prepare 2-aryl pyridinium salts from bromopyridines and the corresponding arylboronic acid. acs.org These functionalized pyridinium salts can then be converted into the desired chiral 2-arylpiperidines using methods like the rhodium-catalyzed reductive transamination discussed previously. nih.govacs.org

Another established method for forming aryl-carbon bonds is the Friedel-Crafts reaction. In the synthesis of certain piperidine derivatives, an N-protected piperidine precursor can be converted to its acid chloride and then subjected to a Friedel-Crafts reaction with a halogenated benzene, such as bromobenzene, in the presence of a Lewis acid catalyst like aluminum chloride. google.com While not a direct route to the title compound, this illustrates a classical C-C bond-forming strategy to attach an aryl ring to the piperidine scaffold.

Strategies for Direct Introduction of Chiral Centers at the Piperidine Ring

Creating stereocenters on the piperidine ring with high enantioselectivity is the central challenge in chiral piperidine synthesis. thieme-connect.com Beyond the catalytic methods already described, several other strategies directly introduce chirality.

Chemo-enzymatic approaches offer a powerful combination of chemical synthesis and biocatalysis. For example, the asymmetric dearomatization of activated pyridines can be achieved using a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Radical-mediated C-H functionalization represents another frontier. An enantioselective δ C-H cyanation of linear amines has been developed, intercepting a nitrogen-centered radical relay with a chiral copper catalyst. nih.gov This reaction forges a new C-C bond at a remote, unactivated C-H bond, and the resulting δ-amino nitrile can be cyclized to form an enantioenriched piperidine, representing a novel (5+1) synthetic disconnection. nih.gov This strategy highlights the potential of harnessing radical chemistry to directly install chiral centers in a highly selective manner. nih.gov

Mechanistic Studies of Piperidine Ring Formation and Stereocontrol

Investigations into Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization represents a powerful strategy for the formation of the piperidine (B6355638) ring. In the context of 2-arylpiperidines, this often involves the cyclization of a linear precursor containing both the nitrogen atom and the future carbon backbone of the ring. One common approach involves the reductive amination of a δ-amino ketone or a related derivative.

While specific studies detailing the intramolecular cyclization to form (S)-2-(2-Chloro-5-fluorophenyl)piperidine are not extensively published in readily accessible literature, the general mechanism is well-understood. For instance, the cyclization of a precursor like 5-amino-1-(2-chloro-5-fluorophenyl)pentan-1-one would proceed via the formation of an intermediate imine or enamine, followed by an intramolecular nucleophilic attack to form the six-membered ring. The stereochemical outcome of such a reaction is often influenced by the reaction conditions and the presence of any chiral auxiliaries or catalysts.

In a broader context, the synthesis of related 2-arylpiperidines has been achieved through the cyclodehydration of racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to furnish chiral non-racemic bicyclic lactams. nih.gov These lactams can then be further transformed to yield the desired enantiomer of the 2-arylpiperidine.

Elucidation of Stereoselectivity in Catalytic Processes

The most industrially viable and mechanistically interesting routes to this compound and its analogs involve catalytic asymmetric synthesis. A prominent method is the asymmetric hydrogenation of a corresponding substituted pyridine (B92270), 2-(2-Chloro-5-fluorophenyl)pyridine.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes bearing chiral phosphine (B1218219) ligands have been shown to be highly effective for the enantioselective hydrogenation of various prochiral olefins and ketones. nih.gov The application of this technology to the asymmetric hydrogenation of pyridines, particularly those activated as pyridinium (B92312) salts, has emerged as a powerful tool for the synthesis of chiral piperidines. dicp.ac.cnacs.org

The mechanism of rhodium-catalyzed asymmetric hydrogenation is complex and has been the subject of extensive study. For the hydrogenation of a 2-arylpyridine, the reaction typically proceeds through the following key steps:

Coordination: The pyridine substrate coordinates to the chiral rhodium catalyst.

Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium species.

Migratory Insertion: A stepwise or concerted insertion of the C=N and C=C bonds of the pyridine ring into the Rh-H bonds occurs. The facial selectivity of this insertion is directed by the chiral ligand, leading to the formation of a chiral rhodium-piperidyl intermediate.

Reductive Elimination: The chiral piperidine product is released from the rhodium center, regenerating the active catalyst.

The enantioselectivity of the process is determined by the energetic difference between the diastereomeric transition states leading to the (R)- and (S)-products. The structure of the chiral ligand plays a crucial role in creating a chiral environment around the metal center that favors one transition state over the other. For instance, ligands like BINAP and its derivatives create a C₂-symmetric chiral pocket that effectively differentiates the two faces of the prochiral substrate.

Recent advancements have demonstrated the efficacy of rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with aryl boronic acids as a route to 3-substituted tetrahydropyridines, which can be further hydrogenated to piperidines, including precursors to Niraparib. nih.govacs.org

Radical-Mediated Amine Cyclization Pathways to Piperidines

Radical cyclizations offer an alternative approach to piperidine ring formation. These reactions typically involve the generation of a radical on a side chain attached to a nitrogen atom, which then undergoes an intramolecular addition to an unsaturated moiety to form the heterocyclic ring.

For the synthesis of 2-arylpiperidines, a potential radical-mediated pathway could involve the cyclization of an N-centered or carbon-centered radical onto an appropriately positioned double bond. For example, a 6-exo-trig cyclization of a δ,ε-unsaturated amine derivative can lead to the formation of a 2-substituted piperidine. The stereochemical control in such reactions can be challenging but can be influenced by the use of chiral auxiliaries or catalysts that can control the conformation of the cyclizing radical intermediate.

While specific examples of radical-mediated cyclization for the synthesis of this compound are not prevalent in the literature, the general methodology has been applied to the synthesis of various piperidine derivatives. dicp.ac.cn

Role of Chiral Catalysts and Ligands in Enantio- and Diastereocontrol

The cornerstone of modern asymmetric synthesis of chiral piperidines like this compound is the use of chiral catalysts and ligands. These molecular tools are designed to create a three-dimensional environment that favors the formation of one enantiomer over the other.

Chiral Ligands for Asymmetric Hydrogenation:

In the context of rhodium- and iridium-catalyzed asymmetric hydrogenation of pyridines, the choice of the chiral ligand is critical. Bidentate phosphine ligands, particularly those with atropisomerism (e.g., BINAP, SEGPHOS) or those with chiral backbones (e.g., DuPhos, Josiphos), are widely used.

The interaction between the chiral ligand and the metal center creates a well-defined chiral space. The substrate must coordinate to the metal in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions with the ligand. This preferential coordination pre-organizes the substrate for the subsequent stereoselective hydride transfer, leading to high enantiomeric excess (ee) of the desired product.

Catalyst/Ligand SystemReaction TypeTypical SubstrateKey Mechanistic Feature
[Rh(COD)Binapine]BF₄Asymmetric Hydrogenation2-Pyridine KetonesFormation of a chiral rhodium-hydride complex that delivers hydride to one face of the ketone. nih.gov
[Ir(cod)Cl]₂ / Chiral Diphosphine / I₂Asymmetric HydrogenationPyridinium SaltsActivation of pyridine as a pyridinium salt to enhance reactivity and avoid catalyst poisoning. dicp.ac.cn
Rh-catalyzed / (S)-SegphosAsymmetric Reductive HeckDihydropyridinesRegio- and enantioselective carbometalation of a dihydropyridine (B1217469). nih.govacs.org
Chemo-enzymatic CascadeDearomatizationActivated PyridinesOne-pot amine oxidase/ene imine reductase cascade for stereodefined piperidine synthesis. nih.gov

Computational Probes of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions. For the asymmetric synthesis of piperidines, DFT calculations can provide valuable insights into:

Transition State Structures and Energies: By modeling the transition states for the formation of both the (R)- and (S)-enantiomers, the origin of enantioselectivity can be understood. The calculated energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess.

Ligand Effects: Computational studies can model the interaction of different chiral ligands with the metal center and the substrate, helping to rationalize why certain ligands are more effective than others. This can guide the design of new and improved ligands.

Reaction Pathways: DFT can be used to map out the entire catalytic cycle, identifying key intermediates and determining the rate-determining step. This information is crucial for optimizing reaction conditions.

For iridium-catalyzed asymmetric hydrogenation of pyridinium salts, DFT calculations have supported an outer-sphere dissociative mechanism. acs.org These studies have highlighted that the initial protonation of the enamine intermediate can be the stereochemistry-determining step, rather than the subsequent hydride reduction of the iminium intermediate. acs.org Such computational insights are vital for the rational design of more efficient and selective catalytic systems for the synthesis of complex chiral molecules like this compound.

Computational Chemistry and Theoretical Modeling of S 2 2 Chloro 5 Fluorophenyl Piperidine Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like (S)-2-(2-Chloro-5-fluorophenyl)piperidine, DFT calculations are essential for determining its optimal three-dimensional geometry and understanding its electronic properties.

Researchers typically employ a combination of a functional and a basis set to perform these calculations. Hybrid functionals such as B3LYP are widely used, as are functionals from the M06 suite (e.g., M06-2X), which are well-suited for systems involving non-covalent interactions. nih.gov The choice of basis set, such as Pople-style (e.g., 6-31G*) or Dunning-style sets, dictates the flexibility given to electrons to occupy space. For molecules containing heavier atoms like chlorine and fluorine, polarization and diffuse functions (e.g., 6-31+G(d,p) or def2-TZVP) are often included for greater accuracy. acs.org

A typical DFT study on this piperidine (B6355638) derivative would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms, which provides key data on bond lengths, bond angles, and dihedral angles.

Frequency Analysis: Performed after optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and hyperconjugative effects, which are particularly important in understanding the influence of the chloro- and fluoro-substituents. nih.gov Studies on similar fluorine-substituted piperidines have utilized DFT to probe their structural and electronic properties. researchgate.net

Parameter Typical DFT Method Basis Set Purpose
Geometry Optimization B3LYP, M06-2X6-31G(d), def2-TZVPDetermine the lowest-energy 3D structure, bond lengths, and angles. acs.org
Electronic Structure B3LYP6-311++G(d,p)Calculate molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential.
Thermochemistry B3LYP, M06-2X6-31G(d)Calculate Gibbs free energy and enthalpy from vibrational frequencies. acs.org
Charge Distribution B3LYP6-31G(d,p)Determine atomic charges (e.g., Mulliken, NBO) to understand electronic effects. nih.gov

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Conformational Analysis and Energy Landscapes of 2-Substituted Piperidines

The piperidine ring is not planar and typically adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine like this compound, the aryl substituent can exist in either an axial or an equatorial position relative to the ring.

Computational studies on analogous 2-aryl and N-acylpiperidines have shown that the substituent often has a preference for the axial orientation, which can seem counterintuitive based on simple steric hindrance. nih.govnih.gov This preference is often dictated by a combination of subtle electronic and steric effects:

A(1,3) Strain: In N-acyl piperidines, allylic-type strain between the N-acyl group and the C2-substituent can favor an axial conformation for the C2-group. rsc.org

Hyperconjugation and Electrostatics: Interactions between the nitrogen lone pair and the orbitals of the substituent, as well as dipole-dipole interactions involving the C-F and C-Cl bonds, can influence conformational stability. researchgate.net The gauche effect, an electrostatic interaction, has been noted to stabilize conformations in fluorinated piperidinium (B107235) cations. acs.orgnih.gov

DFT calculations are used to map the potential energy surface by calculating the relative energies of different conformers (e.g., axial vs. equatorial chair forms, twist-boat forms) and the energy barriers for their interconversion. acs.orgresearchgate.net For instance, calculations on 2-arylpiperidines have quantified the Gibbs free energy difference (ΔG) between axial and equatorial conformers, often finding the axial conformer to be more stable by 1-3 kcal/mol. nih.gov

Compound Type Preferred Conformation of 2-Substituent Driving Force(s) Reference
N-Acyl-2-arylpiperidinesAxialPseudoallylic Strain (A(1,3) strain) nih.govrsc.org
1-Aryl-2-substituted piperazinesAxialAvoidance of steric clash, potential for intramolecular H-bonding nih.gov
N-Boc-2-arylpiperidinesAxialMinimization of rotamer energy, fast ring-flipping acs.org
Protonated FluoropiperidinesAxial FluorineCharge-dipole interactions (C-F⋯HN+) nih.gov

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Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Quantum Chemistry

Quantum chemistry methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and for confirming the identity of synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application.

The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). rsc.org The process involves:

Optimizing the geometry of the conformers of this compound at a suitable level of theory (e.g., B3LYP/6-31+G(d)).

Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

These predicted shifts can be compared with experimental data to confirm the major conformation in solution. For fluorinated compounds, predicting ¹⁹F NMR shifts and ¹J(C-F) coupling constants is particularly useful. Studies on fluorinated piperidines show that these parameters are sensitive to the stereochemistry and the local electronic environment, including the proximity and orientation of the nitrogen lone pair. rsc.org

Modeling of Stereoselective Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions that form chiral centers is crucial for developing efficient synthetic routes. Computational modeling allows for the detailed investigation of reaction pathways and the identification of transition states (TS). This is particularly relevant for the synthesis of enantioenriched piperidines, which can be achieved through methods like asymmetric catalysis or kinetic resolution. mdpi.comethz.ch

For the synthesis of a specific enantiomer like this compound, modeling could be applied to:

Asymmetric Hydrogenation: Investigating the interaction between a chiral catalyst and a pyridine (B92270) precursor to understand the origin of enantioselectivity. nih.gov

Kinetic Resolution: Modeling the deprotonation of a racemic 2-arylpiperidine with a chiral base. DFT calculations can determine the activation energies for the deprotonation of each enantiomer, explaining why one reacts faster than the other. acs.org Studies have successfully used DFT to calculate the Gibbs energy of activation for such processes, finding good agreement with experimental data from variable-temperature NMR. acs.org

Intramolecular Cyclization: For syntheses involving cyclization to form the piperidine ring, modeling can clarify the stereochemical outcome by comparing the energies of different transition state structures leading to various diastereomers. nih.govacs.org

Investigation of Intermolecular Interactions in Chiral Piperidine Derivatives

The way a molecule interacts with its environment—be it solvent molecules, a crystal lattice, or a biological receptor—is governed by intermolecular forces. For chiral piperidine derivatives, these interactions are critical for chiral recognition, crystallization, and biological activity.

Computational methods can characterize and quantify these non-covalent interactions:

Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor, while the nitrogen lone pair, the fluorine atom, and the aromatic ring's π-system can act as acceptors. Computational studies on piperidine hydrates have used DFT to analyze the geometry and energy of these hydrogen bonds. rsc.org

Halogen Bonding: The chlorine atom can participate in halogen bonding, an attractive interaction with a nucleophilic region on another molecule.

π-Interactions: The phenyl ring can engage in π-stacking or CH-π interactions.

Dipolar Interactions: The C-F and C-Cl bonds introduce significant dipoles, and their interactions play a major role in the conformational preferences and crystal packing of fluorinated molecules. researchgate.net

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions from the calculated electron density. rsc.org Understanding these interactions is fundamental to explaining phenomena like chiral self-sorting and the mechanisms of enantioselective separation. nih.gov

Topological Representations and Chiral Graph Theory for Ligand Scaffolds

Moving beyond traditional geometric and electronic descriptions, topological approaches like graph theory offer a novel way to represent and analyze chiral molecules. Chiral graph theory provides a simplified, yet powerful, framework for understanding the complex topology of chiral ligands and how it relates to stereoselective recognition. researchgate.netscispace.com

In this context, a molecule like this compound can be represented as a "chiral graph." This is not just a simple connection map of atoms; it's a modified graph that encodes information about the chirality of stereocenters. kg.ac.rsresearchgate.net

Chiral Graph Construction: The molecule is converted into a graph where vertices represent atoms and edges represent bonds. Crucially, the stereocenter (the C2 carbon of the piperidine ring) is assigned a specific descriptor based on its configuration (R/S).

Reduced Representations: For complex ligands, these graphs can be simplified into "reduced chiral graphs" that focus only on the key stereocenters and their spatial relationships, providing a clearer picture of the molecule's chiral topology. researchgate.netresearchgate.net

Applications: These topological representations are being developed to create "chiral topological indices"—numerical descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) models. kg.ac.rsaaai.org The goal is to better predict how a ligand's stereochemistry will influence its binding to a chiral protein pocket, thereby accelerating drug discovery. researchgate.net This approach treats chirality not just as a local geometric property but as a fundamental topological feature of the entire molecular scaffold. psu.eduictp.it

Applications of Chiral Piperidine Scaffolds in Advanced Organic Synthesis Research

Role as Chiral Building Blocks for Complex Molecular Architectures

Chiral piperidines, including 2-arylpiperidines, are highly valued as chiral building blocks in the synthesis of complex molecules. Their pre-defined stereochemistry provides a strategic advantage in controlling the absolute configuration of newly formed stereocenters during a synthetic sequence. The piperidine (B6355638) ring can serve as a rigid scaffold, directing the spatial orientation of appended functional groups, which is crucial for achieving high levels of diastereoselectivity in subsequent reactions.

The synthesis of biologically active compounds often relies on the use of such chiral synthons. For instance, the 2-arylpiperidine moiety is a core component of numerous pharmaceuticals, including inhibitors of poly(ADP-ribose) polymerase (PARP) and NK1 receptor antagonists. rsc.org The specific substitution pattern on the aryl ring, as seen in (S)-2-(2-Chloro-5-fluorophenyl)piperidine, can significantly influence the biological activity of the final molecule by modulating its binding affinity and selectivity for a particular target.

The versatility of these building blocks is further demonstrated by their utility in the synthesis of natural product alkaloids. For example, enantiomerically enriched 2-piperidone derivatives serve as key intermediates in the synthesis of 3-piperidinol alkaloids, showcasing the transformation of a simple chiral scaffold into a complex natural product. nih.gov While specific examples detailing the use of this compound as a building block in the total synthesis of complex natural products are not extensively documented in publicly available research, the principles governing the application of chiral 2-arylpiperidines are directly applicable. The table below illustrates the types of complex molecular architectures that can be accessed using chiral 2-arylpiperidine building blocks.

Target Molecule ClassRole of Chiral 2-ArylpiperidineRepresentative Substructure
NK1 Receptor AntagonistsCore scaffold providing essential pharmacophoric elements.2-Aryl-2-substituted piperidine
PARP InhibitorsKey structural motif for receptor binding.Fused heterocyclic systems containing a 2-arylpiperidine fragment
Alkaloids (e.g., Anabasine)Enantiomerically pure starting material for total synthesis.2-(Pyridin-3-yl)piperidine

Design and Synthesis of Novel Chiral Ligands and Organocatalysts Incorporating Piperidine Cores

The rigid conformational nature of the piperidine ring makes it an excellent scaffold for the design and synthesis of novel chiral ligands and organocatalysts. By attaching coordinating functional groups to the piperidine core, it is possible to create a well-defined chiral environment around a metal center in asymmetric catalysis.

For instance, chiral diamines derived from piperidine have been employed as ligands in palladium-catalyzed asymmetric reactions. The stereochemistry of the piperidine scaffold directly influences the enantioselectivity of the catalytic transformation. While research on ligands specifically derived from this compound is limited, the broader class of 2-arylpiperidines has shown promise in this area.

In the realm of organocatalysis, piperidine derivatives themselves can act as catalysts. The nitrogen atom of the piperidine ring can function as a Lewis base or be part of a more complex catalytic system, such as in proline-derived catalysts. The substituents on the piperidine ring, including the aryl group at the 2-position, can play a crucial role in modulating the catalyst's activity and selectivity. The development of organocatalytic approaches to synthesize polysubstituted piperidines often involves the use of chiral catalysts that can themselves be based on a piperidine framework.

Stereoselective Construction of Polyfunctional Piperidine Derivatives

The development of stereoselective methods for the synthesis of polyfunctional piperidine derivatives is a major focus of modern organic synthesis. These methods aim to introduce multiple substituents onto the piperidine ring with precise control over their relative and absolute stereochemistry.

One powerful strategy involves the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, followed by trapping with an electrophile. This approach allows for the stereoselective introduction of a second substituent at the 2-position, leading to the formation of highly enantioenriched 2,2-disubstituted piperidines. rsc.org The configurational stability of the intermediate organolithium species at low temperatures is key to the success of this methodology. rsc.org

Another versatile approach is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method has been successfully applied to the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. acs.org The following table provides illustrative examples of stereoselective transformations of 2-arylpiperidine scaffolds.

Reaction TypeSubstrateReagentsProductDiastereomeric/Enantiomeric Ratio
Asymmetric Deprotonation-AlkylationN-Boc-2-phenylpiperidinen-BuLi, (-)-sparteine, MeI(S)-N-Boc-2-methyl-2-phenylpiperidine97:3 er
Catalytic Dynamic ResolutionN-Boc-2-lithiopiperidine / Aryl bromideChiral ligand, Pd catalystEnantioenriched N-Boc-2-arylpiperidineup to 96:4 er
Negishi-type CouplingN-Boc-2-piperidylzinc bromideAryl bromide, Pd catalyst, t-Bu3P-HBF4N-Boc-2-arylpiperidineN/A (racemic synthesis)

Exploration of Piperidine Scaffolds in Chemical Space and Diversity-Oriented Synthesis

Piperidine scaffolds are extensively used in the exploration of chemical space and in diversity-oriented synthesis (DOS). DOS aims to generate libraries of structurally diverse small molecules to probe biological systems and identify new drug leads. The piperidine ring, with its multiple sites for functionalization, provides an excellent starting point for creating such libraries.

By employing modular synthetic strategies, it is possible to generate a wide range of piperidine derivatives with diverse substitution patterns and stereochemistries from a common intermediate. For example, a type II anion relay chemistry (ARC) approach has been used for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. nih.gov This strategy allows for the systematic variation of substituents at three different positions on the piperidine ring, leading to a library of stereoisomers.

The exploration of the three-dimensional chemical space is crucial for the discovery of novel bioactive molecules. The inherent non-planar nature of the piperidine ring makes it an ideal scaffold for the synthesis of 3D fragments for fragment-based drug discovery (FBDD). By systematically varying the substitution pattern and stereochemistry of the piperidine core, it is possible to generate libraries of fragments that occupy distinct regions of 3D space. While specific DOS libraries based on this compound have not been detailed in the literature, the general principles of DOS are readily applicable to this and other chiral piperidine scaffolds.

Q & A

Q. What are the common synthetic routes for (S)-2-(2-Chloro-5-fluorophenyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling, to introduce the chloro-fluorophenyl group to the piperidine scaffold. For example, analogous piperidine derivatives are synthesized using palladium-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen) with yields optimized by controlling temperature (e.g., 80–100°C) and solvent polarity . Reaction monitoring via TLC or HPLC is critical to isolate intermediates. Catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) can significantly impact enantiomeric purity in chiral centers .

Q. How is the stereochemical configuration of this compound validated?

X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL and ORTEP-III are used to refine crystal structures, with thermal ellipsoid plots visualizing atomic positions. For non-crystalline samples, chiral HPLC or polarimetry ([α]²²/D measurements) can verify enantiopurity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to avoid inhalation, and store the compound in airtight containers away from light and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target receptors like 5-HT₇R. For example, piperidine derivatives have shown affinity for serotonin receptors by forming hydrogen bonds with residues in the orthosteric binding pocket . QSAR models incorporating Hammett constants (σ) for substituents on the phenyl ring can predict bioactivity trends .

Q. What strategies resolve contradictions in reported toxicity data for halogenated piperidines?

Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) often arise from variations in test models (in vitro vs. in vivo) or impurity levels. Researchers should cross-reference data from multiple SDS sheets and conduct Ames tests or micronucleus assays to assess genotoxicity. Dose-response studies in zebrafish or murine models can clarify threshold limits .

Q. How does enantiomeric purity impact metabolic stability in preclinical studies?

The (S)-enantiomer may exhibit superior metabolic stability compared to the (R)-form due to stereoselective enzyme interactions. For instance, cytochrome P450 isoforms (e.g., CYP3A4) can preferentially oxidize specific enantiomers. Stability assays in liver microsomes, coupled with LC-MS analysis, quantify metabolite formation rates .

Methodological Resources

  • Structural Analysis : Use SHELX for crystallographic refinement and ORTEP-III for graphical representation of thermal parameters.
  • Synthetic Optimization : Refer to Pd-catalyzed coupling protocols and chiral resolution techniques .
  • Toxicity Assessment : Follow OECD guidelines for in vitro assays and consult SDS sheets for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.